Ácido mucobrómico

Descripción general

Descripción

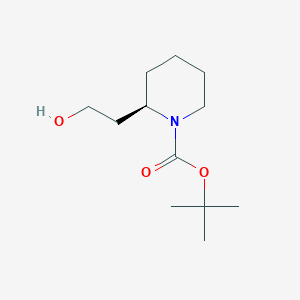

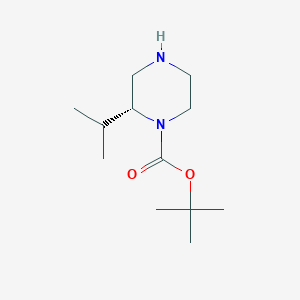

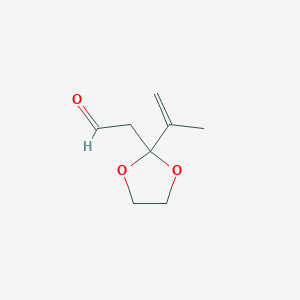

Mucobromic acid is an organic compound that consists of a dibrominated alkene with aldehyde and carboxylic acid functional groups . It easily tautomerizes to a furanone hemiacetal form . This compound, and the analogous mucochloric acid (CAS #87-56-9), form the group of known mucohalic acids .

Synthesis Analysis

Mucobromic acid can be synthesized by bromination of furfural via an oxidation/ decarboxylation process . The reaction is as follows: C4H4OCHO + 3 Br2 + 3 H2O → C2Br2CHO(CO2H) + CO2 + 8 HBr .

Molecular Structure Analysis

Mucobromic acid exists as a mixture of acyclic and cyclic isomers . The compound can be reduced using sodium borohydride to give the lactone .

Chemical Reactions Analysis

Hydrolysis under basic conditions of either the chloro or bromo compound involves substitution of the halide adjacent to the acid . The resulting mucoxyhalic acids exist as a mixture of keto and enol forms . The reaction occurs via a conjugate addition / elimination of the alkene–aldehyde part of the structure .

Physical And Chemical Properties Analysis

Mucobromic acid has a molar mass of 257.865 g·mol−1 . It appears as a white solid . Its melting point is between 122 to 124 °C , and it has a boiling point of 619.7 °C . It is soluble in methanol at 0.1 g/mL .

Aplicaciones Científicas De Investigación

- Los investigadores han diseñado y sintetizado derivados de N-alquilo y N-arilo 3,4 dicloro y 3,4-dibromopirrol-2-ona a partir del ácido mucobrómico. Estos compuestos exhiben actividad QSI contra P. aeruginosa, desarmando las bacterias en lugar de matarlas .

- Estos ácidos mucohalicos son genotóxicos y potenciales carcinógenos. Pueden alquilate bases de ADN específicas, incluidas la guanosina, la adenosina y la citosina .

- Estos compuestos son económicos, disponibles en el mercado y altamente funcionalizados, lo que los hace atractivos para una mayor exploración .

Inhibición de la detección de cuórum (QSI) en Pseudomonas aeruginosa

Genotoxicidad y potencial carcinogénico

Síntesis de lactamas funcionalizadas

Moléculas de sonda de tipo olefina trisustituida

Mecanismo De Acción

Target of Action

Mucobromic acid is an organic compound that consists of a dibrominated alkene with aldehyde and carboxylic acid functional groups . It easily tautomerizes to a furanone hemiacetal form

Mode of Action

The mode of action of mucobromic acid involves a conjugate addition / elimination of the alkene–aldehyde part of the structure . Hydrolysis under basic conditions of either the chloro or bromo compound involves substitution of the halide adjacent to the acid . The resulting mucoxyhalic acids exist as a mixture of keto and enol forms .

Biochemical Pathways

The reaction of mucobromic acid occurs via a conjugate addition / elimination of the alkene–aldehyde part of the structure .

Pharmacokinetics

Its molecular weight is 257865 g·mol −1 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that mucohalic acids, including mucobromic acid, have the ability to alkylate certain dna bases, specifically guanosine, adenosine, and cytosine .

Action Environment

It is known that mucobromic acid is a white solid with a melting point of 122 to 124 °c , which may influence its stability in different environments.

Safety and Hazards

Mucobromic acid causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves, protective clothing, eye protection, and face protection when handling it . Use it only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for Mucobromic acid were not found in the search results, it’s worth noting that Mucobromic acid is a highly reactive multicentered molecule . It has been converted to its corresponding but unstable diazido derivative by reaction with two equivalents of sodium azide . The resultant 3,4-diazido-5-hydroxyfuran-2(5H)-one was obtained in moderate yield but decomposed readily even at low temperatures . Its more stable analogue 3,4-diazido-5-methoxyfuran-2(5H)-one was obtained in excellent yield after reacting 5-methoxy-3,4-dibromofuranone with two equivalents of sodium azide . The synthesized azido-furanone and pyridazinone derivatives are earmarked for click reactions .

Análisis Bioquímico

Cellular Effects

Given its ability to alkylate DNA bases , it may influence cell function by affecting DNA synthesis and repair processes. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to alkylate DNA bases suggests that it may interact with biomolecules at the molecular level . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

(Z)-2,3-dibromo-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYEGJDGNOYJX-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(\C(=O)O)/Br)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883397 | |

| Record name | Mucobromic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-11-9 | |

| Record name | Mucobromic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucobromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucobromic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucobromic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mucobromic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)